9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16287066
InChI: InChI=1S/C26H26N4O2S2/c1-18-9-7-15-29-22(18)27-23(28-13-5-6-14-28)20(24(29)31)17-21-25(32)30(26(33)34-21)16-8-12-19-10-3-2-4-11-19/h2-4,7,9-11,15,17H,5-6,8,12-14,16H2,1H3/b21-17-
SMILES:
Molecular Formula: C26H26N4O2S2
Molecular Weight: 490.6 g/mol

9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16287066

Molecular Formula: C26H26N4O2S2

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C26H26N4O2S2
Molecular Weight 490.6 g/mol
IUPAC Name (5Z)-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C26H26N4O2S2/c1-18-9-7-15-29-22(18)27-23(28-13-5-6-14-28)20(24(29)31)17-21-25(32)30(26(33)34-21)16-8-12-19-10-3-2-4-11-19/h2-4,7,9-11,15,17H,5-6,8,12-14,16H2,1H3/b21-17-
Standard InChI Key YCBFJHPEDLGFJR-FXBPSFAMSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N5CCCC5
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N5CCCC5

Introduction

Synthesis and Chemical Transformations

The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazolidinone ring and the introduction of the pyrido-pyrimidine moiety. Understanding the reaction pathways is crucial for developing derivatives with enhanced activity or reduced toxicity.

StepDescription
1. Formation of Thiazolidinone RingInvolves condensation reactions with appropriate precursors.
2. Introduction of Pyrido-Pyrimidine MoietyMay involve nucleophilic substitution or addition reactions.

Biological Activity and Potential Applications

Compounds in this class are known for their diverse biological activities, including potential therapeutic applications in drug development. They may modulate enzyme activity or receptor signaling pathways, leading to significant biological responses.

Potential ApplicationDescription
Therapeutic Drug DevelopmentTargeting various diseases through enzyme or receptor modulation.
Research ToolUsed in studies to understand biological pathways and develop new therapeutic strategies.

Characterization and Analysis

Characterization of these compounds often involves spectroscopic methods such as NMR, IR, and mass spectrometry to confirm their structure and purity.

MethodPurpose
1H-NMRStructural confirmation through proton signals.
13C-NMRConfirmation of carbon skeleton.
IR SpectroscopyIdentification of functional groups.
Mass SpectrometryVerification of molecular weight.

Given the limited specific information available on 9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, further research and synthesis studies are necessary to fully elucidate its properties and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator